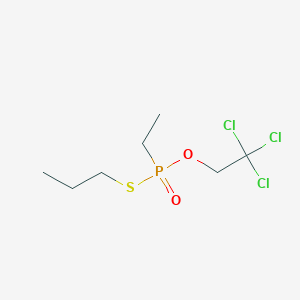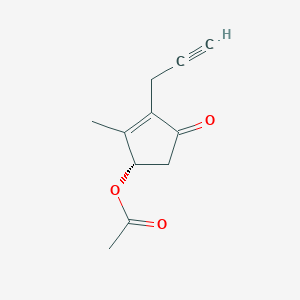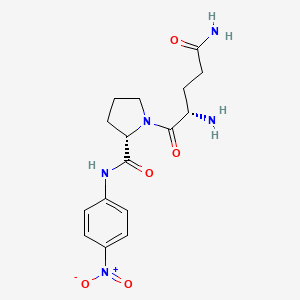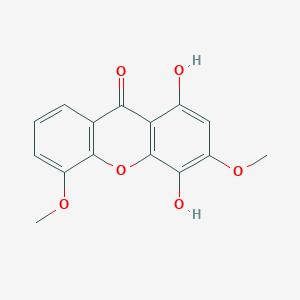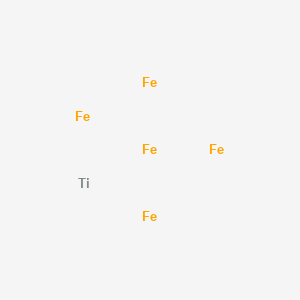
iron;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron titanium, often referred to as iron titanate, is a compound characterized by the interaction of iron and titanium elements with oxygen. It is denoted by the chemical formula Fe₂TiO₅. This compound belongs to the family of titanates and exhibits unique properties that make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of iron titanate generally involves high-temperature processes to facilitate the chemical reactions necessary for its formation. Several common methods are employed, each with its own set of advantages and considerations:
Solid-State Reaction Method: This traditional method involves heating raw materials at high temperatures.
Solvothermal Method: In this approach, precursors are reacted in a solvent under pressure and temperature conditions.
Hydrothermal Method: Similar to the solvothermal method but typically carried out in a water-based environment.
Analyse Chemischer Reaktionen
Iron titanate undergoes various types of chemical reactions, including:
Oxidation: Iron titanate can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.
Reduction: It can also be reduced under certain conditions, often involving hydrogen or carbon monoxide as reducing agents.
Substitution: Iron titanate can participate in substitution reactions where one of its constituent elements is replaced by another element.
Common reagents and conditions used in these reactions include high temperatures, specific atmospheric conditions (e.g., inert or reducing atmospheres), and the presence of catalysts. Major products formed from these reactions include various iron and titanium oxides .
Wissenschaftliche Forschungsanwendungen
Iron titanate has a wide range of scientific research applications, including:
Photocatalysis: Iron titanate is known for its excellent photocatalytic properties, making it highly suitable for use in water and air purification systems.
Magnetism-Based Applications: Due to its intrinsic magnetic properties, it can be used in magnetic storage devices, sensors, and spintronics.
Medical Applications: Iron titanate’s biocompatibility makes it suitable for use in medical implants and other biomedical applications.
Wirkmechanismus
The mechanism by which iron titanate exerts its effects is primarily based on its structural and electronic properties. The interaction between iron and titanium ions within an oxide lattice creates a fascinating structure that influences its magnetic and electrical properties. These properties are exploited in various applications, such as photocatalysis, where iron titanate acts as a catalyst to degrade pollutants under light irradiation .
Vergleich Mit ähnlichen Verbindungen
Iron titanate can be compared with other similar compounds, such as:
Titanium Dioxide (TiO₂): While both compounds have photocatalytic properties, iron titanate exhibits better performance in certain applications due to its unique structural characteristics.
Iron Oxide (Fe₂O₃): Iron oxide is another compound with magnetic properties, but iron titanate’s combination of iron and titanium provides additional benefits in terms of stability and reactivity.
Ilmenite (FeTiO₃): Ilmenite is a naturally occurring mineral that serves as a source of titanium and iron.
Eigenschaften
CAS-Nummer |
92909-57-4 |
|---|---|
Molekularformel |
Fe5Ti |
Molekulargewicht |
327.09 g/mol |
IUPAC-Name |
iron;titanium |
InChI |
InChI=1S/5Fe.Ti |
InChI-Schlüssel |
CZIPNXPWSMCHDN-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Fe].[Fe].[Fe].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
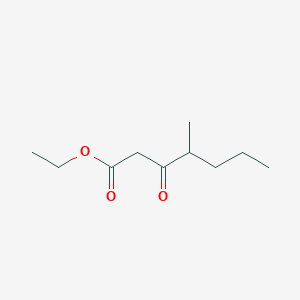
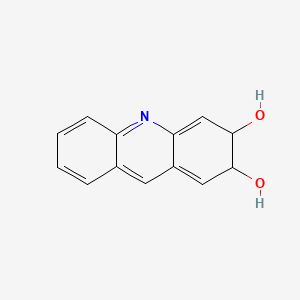
methanone](/img/structure/B14369681.png)
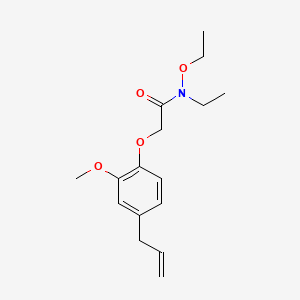
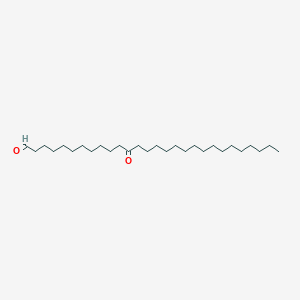
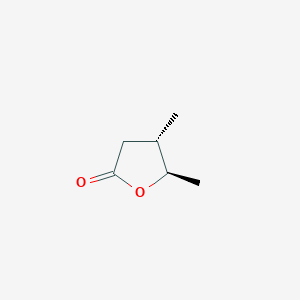
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
